REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]2[CH:10]=[CH:11][N:12]=[C:6]2[N:5]=1.C(OCC)(=O)C.C(=O)([O-])O.[Na+]>Cl.O>[N:12]1[CH:11]=[CH:10][N:7]2[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[N:5][C:6]=12 |f:2.3|
|
Name
|
7-Dimethoxymethylimidazo[1,2-a]pyrimidine
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=NC=2N(C=C1)C=CN2)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions over 5 min
|
Duration
|
5 min
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (5×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1N=C(C=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 749 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |